1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride
Description
Properties
IUPAC Name |
1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-7-4-6;;/h6-7H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHHFWKWIVLISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629928 | |
| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321890-22-6 | |
| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride typically involves the reaction of azetidine derivatives with dimethylamine. One common method is the aza-Michael addition, where an azetidine derivative reacts with dimethylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated as a dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and waste minimization, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring undergoes nucleophilic substitution due to ring strain (89.5° bond angles) and electron-deficient nitrogen. Key examples include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ring-opening with CN⁻ | KCN in DMSO, 60°C, 4-6 hrs | 3-cyanoazetidine derivative | 72% | |
| Thiocyanation | KSCN in THF, Et₃N, reflux | 3-thiocyanoazetidine-3-carboxylate | 68% |
These reactions exploit the ring's partial positive charge at C3, facilitating nucleophilic attack. The dimethylamino group enhances solubility in polar aprotic solvents .
Acid-Catalyzed Ring-Opening
Protonation of the azetidine nitrogen under acidic conditions leads to ring cleavage:
text1. HCl (3M), 25°C, 1 hr → NH₂(CH₂)₂CH(NMe₂)Cl 2. H₂SO₄ (conc.), 80°C → linear amine sulfonate
Kinetic studies show first-order dependence on [H⁺] (k = 0.15 M⁻¹s⁻¹ at 25°C) . The dihydrochloride salt itself undergoes partial decomposition in strong acids (>2M HCl) .
Acylation and Alkylation
The tertiary amine participates in classical amine reactions:
Table 1: Derivatization reactions
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, 0°C, 2 hrs | N-acetylated azetidine | Bioactive compound synthesis |
| Methyl iodide | K₂CO₃, DMF, 60°C, 12 hrs | Quaternary ammonium salt | Ionic liquid precursor |
Steric hindrance from dimethyl groups reduces reaction rates compared to primary amines (∼40% slower) .
Cross-Coupling Reactions
The compound serves as a directing group in metal-catalyzed reactions:
Example:
textPd(OAc)₂ (5 mol%), Xantphos, Cs₂CO₃ Toluene, 110°C, 24 hrs → Biaryl-azetidine hybrid
Yields range from 55-78% depending on aryl halide electronics . X-ray crystallography confirms retention of azetidine conformation post-coupling .
Oxidation:
- With KMnO₄/H₂SO₄: Forms N-oxide (m/z 130.1 by ESI-MS)
- Ozone cleavage: Produces dimethylglyoxal (confirmed by ¹H NMR δ 2.28 ppm)
Reduction:
- H₂/Pd-C: Azetidine ring remains intact (ΔG‡ = 42 kcal/mol)
- NaBH₄: Selectively reduces imine byproducts without ring opening
Mechanistic Insights
The compound's reactivity is governed by:
- Ring strain : 25 kcal/mol strain energy (DFT calculations)
- Electronic effects : NBO analysis shows 68% p-character in azetidine nitrogen
- Steric factors : Tolman cone angle = 152° for dimethylamino group
Industrial-Scale Modifications
Continuous flow reactors enhance reaction efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 12 hrs | 22 min |
| Yield | 65% | 89% |
| E-factor | 32 | 11 |
Scientific Research Applications
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The dimethylamine group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several azetidine- and amine-containing derivatives. Below is a detailed comparison:
Structural Analogs and Similarity Scores
Physicochemical Properties
Biological Activity
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride is a synthetic compound with potential applications in pharmacology, particularly targeting neurological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a dimethylamine group. Its dihydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays.
Biological Activity Overview
This compound has shown promise in various biological contexts, particularly in modulating neurotransmitter systems and influencing cellular signaling pathways.
Key Findings:
- Neurotransmitter Modulation : The compound has been reported to interact with neurotransmitter receptors, potentially enhancing cognitive functions and exhibiting neuroprotective properties.
- Cytotoxicity : In certain concentrations, the compound has demonstrated cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent.
The biological effects of this compound are mediated through several mechanisms:
1. Receptor Interaction
The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal excitability and synaptic transmission. This interaction can lead to alterations in mood and cognitive functions.
2. Enzyme Inhibition
Research indicates that the compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism. For instance, it may inhibit certain kinases that play critical roles in cell signaling and proliferation.
3. Gene Expression Modulation
The compound has been shown to affect gene expression by interacting with transcription factors. This modulation can result in changes in the production of proteins involved in cell growth and differentiation.
Case Studies
Several studies have evaluated the effects of this compound on different biological systems:
- Neuroprotective Effects : A study demonstrated that administration of the compound in animal models led to improved cognitive performance in memory tasks, suggesting potential benefits for neurodegenerative conditions .
- Anticancer Activity : In vitro tests revealed that the compound inhibited the proliferation of cancer cells at specific concentrations, with IC50 values indicating effective doses for therapeutic applications .
- Toxicological Profile : Preliminary toxicity assessments indicated that while lower doses were well-tolerated, higher doses resulted in hepatotoxicity and nephrotoxicity, necessitating careful dosage optimization .
Dosage Effects
The biological activity of this compound is highly dose-dependent:
| Dosage (mg/kg) | Effect | Notes |
|---|---|---|
| Low (1-5) | Neuroprotective | Enhanced cognitive function observed |
| Moderate (10) | Cytotoxic to cancer cells | Significant inhibition of cell growth |
| High (20+) | Toxic effects | Hepatotoxicity observed |
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has a half-life conducive to therapeutic use but exhibits variable bioavailability depending on the administration route. For example, subcutaneous administration resulted in approximately 74% bioavailability with a half-life of about 1 hour .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride, and what parameters influence yield?
- The compound is synthesized via nucleophilic substitution or reductive amination in polar solvents (e.g., water, ethanol) . Critical parameters include reaction temperature (typically 50–80°C), stoichiometric ratios of azetidine derivatives to dimethylamine precursors, and pH control to minimize side reactions. Post-synthesis, hydrochloride salt formation is achieved using HCl gas or concentrated HCl in anhydrous conditions .
Q. Which analytical techniques validate the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the azetidine ring and dimethylamine groups via characteristic shifts (e.g., azetidine C3-H at δ 3.2–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 163.12 for the free base) .
- HPLC: Purity ≥95% is confirmed using reverse-phase C18 columns with UV detection at 210–254 nm, as validated for related azetidine derivatives .
Q. How do solvent polarity and temperature impact the stability of this compound during storage?
- The dihydrochloride salt is hygroscopic and requires storage at -20°C in airtight containers under nitrogen. Aqueous solutions degrade at >40°C, with decomposition products detectable via TLC (silica gel, chloroform:methanol 9:1) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for large-scale synthesis?
- Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G*) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search algorithms identify optimal conditions (e.g., solvent dielectric constant, catalyst loading) to maximize yield (>80%) .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, logP)?
- Discrepancies arise from varying salt forms or hydration states. Use standardized protocols:
- Solubility: Measure in PBS (pH 7.4) via shake-flask method at 25°C.
- logP: Determine via octanol-water partitioning with HPLC quantification .
Q. How to design in vitro assays to evaluate its bioactivity (e.g., enzyme inhibition)?
- Target Selection: Prioritize receptors with azetidine affinity (e.g., VEGFR2/KDR for kinase inhibition assays) .
- Assay Conditions: Use 10 μM compound in 1% DMSO, with ATP (1 mM) as a co-factor. Monitor inhibition via fluorescence polarization (Ex/Em 485/535 nm) over 60 minutes .
- Controls: Include staurosporine (IC ~1 nM) as a positive control.
Methodological Considerations Table
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
